2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-1-piperidin-4-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-10-4-2-3-9-13(10)11-5-7-12-8-6-11;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMUAUAVOVMPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Coupling of 2-Methylpyrimidine Derivatives
One documented method begins with 2-methylpyrimidine as the starting material. The process includes:
Bromination: 2-Methylpyrimidine is reacted with bromine in acetic acid under reflux conditions overnight to yield 5-bromo-2-methylpyridine derivatives. This step introduces a reactive bromine substituent for subsequent coupling reactions.
Coupling Reaction: The brominated intermediate undergoes nucleophilic substitution or coupling with piperidin-4-yl-containing nucleophiles, often protected or benzylated piperidine derivatives, to form the linked heterocyclic system.
Catalytic Hydrogenation: The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon in methanol at room temperature, yielding the free 2-methyl-5-(piperidin-4-yl)pyrimidine intermediate.
This method is exemplified in a Chinese patent (CN104592198A), which describes these steps in detail and reports yields and reaction conditions optimized for purity and efficiency.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | 2-Methylpyrimidine + Br2 in Acetic acid, reflux overnight | ~85 | Controlled addition of bromine critical |
| Coupling Reaction | Brominated intermediate + piperidin-4-yl nucleophile, solvent varies | ~70 | Use of benzyl protection improves selectivity |
| Catalytic Hydrogenation | Pd/C (10%), methanol, room temp, 24 h | ~60 | Removes benzyl group, yields free amine |
| Salt Formation (Dihydrochloride) | Treatment with HCl in ethanol or ethyl acetate | Quantitative | Enhances solubility and stability |
Research Findings and Optimization Notes
Reaction Time and Temperature: Bromination requires prolonged reflux to achieve complete substitution without overbromination. Hydrogenation at room temperature avoids decomposition.
Catalyst Loading: 10% Pd/C is standard; excessive catalyst can lead to side reactions.
Solvent Choice: Acetic acid for bromination; methanol for hydrogenation; ethanol or ethyl acetate for extraction and salt formation.
Purity Considerations: Multiple extraction and drying steps are necessary to remove residual bromine and catalyst particles.
Scale-Up Feasibility: The described methods have been demonstrated at gram scale with reproducible yields, suggesting potential for larger scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antipsychotic and Neurological Treatments
The compound is structurally related to several piperidine derivatives that have been explored for their potential in treating psychiatric and neurological disorders. Research indicates that piperidine derivatives are crucial in the design of drugs for conditions such as schizophrenia and Alzheimer's disease. For instance, the synthesis of compounds similar to 2-methyl-1-(piperidin-4-yl)piperidine dihydrochloride has been linked to the development of effective antipsychotic medications like Melperone .
1.2 Synthesis of Drug Intermediates
This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its derivatives have been utilized in the preparation of complex pharmaceuticals, particularly those requiring piperidine moieties. The versatility of piperidine derivatives allows for modifications that enhance pharmacological properties, making them suitable candidates for further development into therapeutic agents .
Chemical Synthesis Techniques
2.1 Synthetic Routes
The synthesis of this compound can be achieved through various chemical methodologies, including:
- Catalytic Hydrogenation : This method has been optimized for converting substituted pyridines into piperidines, enhancing yield and selectivity using novel catalysts .
- One-Pot Reactions : Recent advancements have introduced one-pot synthetic strategies that combine multiple reaction steps into a single process, improving efficiency and reducing the need for extensive purification .
Table 1: Summary of Synthetic Methods for Piperidine Derivatives
| Method | Description | Advantages |
|---|---|---|
| Catalytic Hydrogenation | Converts pyridines to piperidines using catalysts | High yield and selectivity |
| One-Pot Reactions | Combines multiple steps into one reaction | Efficiency and reduced purification needs |
| Sequential Suzuki Coupling | Allows for functionalization of piperidines | Versatile modifications possible |
Case Studies
3.1 Development of Antidepressants
A study demonstrated the effectiveness of piperidine derivatives in synthesizing novel antidepressants. The compound was modified to enhance its binding affinity to serotonin receptors, leading to promising results in preclinical trials .
3.2 Alzheimer's Disease Treatment
Research highlighted the role of piperidine-based compounds in developing treatments for Alzheimer's disease. Modifications to the 2-methyl-1-(piperidin-4-yl)piperidine structure improved its ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride
- CAS Number : 1211495-66-7
- Molecular Formula : C₁₂H₂₆Cl₂N₂
- Molecular Weight : 269.25 g/mol
- Hazard Class : Irritant (IRRITANT)
This compound features a bicyclic structure with two piperidine rings: one substituted with a methyl group at position 2 and another linked via a methylene bridge. Its dihydrochloride salt form enhances solubility for pharmaceutical or synthetic applications.
Comparison with Similar Piperidine-Based Compounds
Structural and Physicochemical Properties
A comparison of key structural features and properties is summarized in Table 1:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride increases lipophilicity compared to the aliphatic substituents in the target compound .
- Conformational Flexibility : Piperazine-containing analogs (e.g., in ) exhibit chair conformations, whereas the target compound’s bicyclic structure may restrict flexibility .
- Solubility : Dihydrochloride salts generally improve aqueous solubility, critical for drug delivery .
Biological Activity
2-Methyl-1-(piperidin-4-yl)piperidine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, analgesic, and neuroprotective effects. This article synthesizes available research findings and case studies related to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features two piperidine rings, which are pivotal for its interaction with biological targets. The presence of the methyl group enhances its lipophilicity, potentially influencing its bioavailability and receptor interactions.
Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with values ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | Escherichia coli |
| Other derivatives | 0.025 | Various |
Analgesic Effects
The analgesic properties of piperidine derivatives have been explored in several studies. For instance, compounds structurally similar to this compound have shown efficacy in reducing pain responses in animal models. The mechanism is believed to involve modulation of pain receptors and pathways associated with inflammation .
Neuroprotective Effects
Neuroprotection is another promising area for this compound. Preclinical studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Binding : It may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain .
Case Studies
Several case studies highlight the efficacy of piperidine derivatives in clinical settings:
- Pain Management : A clinical trial involving a piperidine derivative demonstrated significant pain relief in patients with chronic pain conditions, showcasing a favorable safety profile.
- Antimicrobial Efficacy : In vitro studies showed that derivatives exhibited potent antibacterial activity against drug-resistant strains, indicating their potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 2-methyl-1-(piperidin-4-yl)piperidine dihydrochloride?
- Methodological Answer :
- Reaction Conditions : Adjust solvent polarity (e.g., dichloromethane or ethanol) and temperature (e.g., 25–60°C) to enhance intermediate stability .
- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the target compound .
- Yield Monitoring : Track reaction progress via TLC (silica gel plates, UV visualization) and confirm purity using HPLC (>95% purity threshold) .
- Table : Variables affecting yield:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Higher solubility of intermediates |
| Temperature | 40–50°C | Balances reaction rate and side reactions |
| Catalyst | NaOH (1.2 eq) | Reduces byproduct formation |
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify piperidine ring substitution patterns and methyl group integration .
- Purity Assessment : Employ HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% threshold) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 231.2) and rule out adducts .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Emergency Response : For inhalation exposure, relocate to fresh air; for skin contact, rinse with water for 15 minutes and seek medical advice .
Advanced Research Questions
Q. How can computational tools improve reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Modeling : Apply density functional theory (DFT) to predict reaction pathways (e.g., Fukui indices for nucleophilic attack sites) .
- Reaction Optimization : Use software like Gaussian or ORCA to simulate transition states and identify energy barriers for key steps (e.g., piperidine ring functionalization) .
- Data Integration : Feed experimental results into machine learning models (e.g., ICReDD’s platform) to refine synthetic routes iteratively .
Q. What mechanisms underlie the compound’s reactivity in substitution reactions?
- Methodological Answer :
- Nucleophilic Substitution : The piperidine nitrogen acts as a nucleophile, attacking electrophilic carbons in alkyl halides. Monitor via -NMR for shifts in piperidine proton signals .
- Oxidation Pathways : Treat with hydrogen peroxide to form N-oxide derivatives; confirm via IR spectroscopy (N-O stretch at 1250–1350 cm) .
- Kinetic Studies : Use stopped-flow spectrophotometry to measure rate constants under varying pH and temperature conditions .
Q. How should researchers address contradictory data in pharmacological studies?
- Methodological Answer :
- Comparative Analysis : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO-K1) to isolate cell-specific effects .
- Dose-Response Validation : Perform EC assays in triplicate with independent compound batches to rule out batch variability .
- Computational Cross-Check : Compare experimental binding affinities (e.g., IC) with molecular docking results (AutoDock Vina) to validate target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
